![molecular formula C₅₃H₆₅NO₁₅Si B1140641 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel CAS No. 211732-86-4](/img/structure/B1140641.png)
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel
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Overview
Description
“2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” is one of the impurities of Paclitaxel . Paclitaxel is a tetracyclic diterpenoid originally isolated from the Pacific yew tree Taxus brevifolia . It is a mitotic inhibitor used in cancer chemotherapy .
Synthesis Analysis
The synthesis of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” involves the use of β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .
Molecular Structure Analysis
The molecular formula of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” is C53H65SiNO14 . It contains a total of 140 bonds, including 75 non-H bonds, 25 multiple bonds, 17 rotatable bonds, 7 double bonds, 18 aromatic bonds, 1 four-membered ring, 5 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, and 1 twelve-membered ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” include the activation of phosphoramidite monomers with 5-benzylmercapto-1H-tetrazole . This enables fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .
Physical And Chemical Properties Analysis
The molecular weight of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” is 968.17 . Other physical and chemical properties such as solubility, boiling point, melting point, and density are not explicitly mentioned in the search results.
Scientific Research Applications
Anticancer Properties
“2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” is a derivative of Paclitaxel , a plant-based drug derived from Taxus sp . Paclitaxel and its derivatives are effective against various cancer cell lines . They have broad applicability and therapeutic efficacy, which has spurred scientific research into their potential as anticancer agents .
Chemotherapy Drug Development
Many synthetic anticancer drugs come with side effects and can interact negatively with other medications . Therefore, the development of new drugs remains a significant challenge. “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel”, as a derivative of Paclitaxel, could potentially be used in the development of new chemotherapy drugs .
Overcoming Drug Resistance
Many chemotherapy drugs used for cancer treatment can develop resistance and harm normal cells, leading to dose-limiting side effects . Research into “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” could potentially help overcome this issue .
Pharmaceutical Testing
“2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” can be used for pharmaceutical testing . High-quality reference standards are crucial for accurate results .
Mechanism of Action
- Role : They stabilize microtubules by binding to the β-tubulin subunit, preventing depolymerization and promoting microtubule assembly .
Target of Action
Mode of Action
properties
IUPAC Name |
[(1S,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41?,42-,44+,45?,51-,52+,53+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJHNDYFTFXEOF-IUZSHIRSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H]([C@@H]([C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H65NO15Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675739 |
Source
|
Record name | (3xi,5beta,6alpha,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-{[tert-butyl(dimethyl)silyl]oxy}-3-phenylpropanoyl]oxy}-1,6,7-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
984.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel | |
CAS RN |
211732-86-4 |
Source
|
Record name | (3xi,5beta,6alpha,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-{[tert-butyl(dimethyl)silyl]oxy}-3-phenylpropanoyl]oxy}-1,6,7-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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